molecular formula C9H10O3 B044094 4-Methoxyphenylacetic acid CAS No. 104-01-8

4-Methoxyphenylacetic acid

Cat. No.: B044094
CAS No.: 104-01-8
M. Wt: 166.17 g/mol
InChI Key: NRPFNQUDKRYCNX-UHFFFAOYSA-N
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Description

4-Methoxyphenylacetic acid (CAS 104-01-8) is an aromatic carboxylic acid characterized by a phenyl group substituted with a methoxy (-OCH₃) group at the para position and an acetic acid side chain. It serves as a versatile intermediate in pharmaceutical synthesis, particularly in the design of enzyme inhibitors and cytotoxic agents . For instance, its esters have been developed as potent 15-lipoxygenase (15-LOX) inhibitors, with IC₅₀ values as low as 1.9 μM in soybean 15-LOX (SLO) inhibition studies . Additionally, it is a key precursor in synthesizing anticancer compounds such as thiadiazole derivatives, which exhibit selective cytotoxicity against leukemia cells . Beyond pharmacology, this compound is identified as a chemical marker in Kanuka honey and has been implicated in metabolomic studies of sepsis-associated encephalopathy (SAE) due to its role in gut-brain axis signaling .

Preparation Methods

Hydrolysis of Methoxybenzyl Cyanide in Concentrated Sulfuric Acid

Reaction Mechanism and Process Optimization

The most widely documented method involves the hydrolysis of p-methoxybenzyl cyanide (4-methoxybenzyl cyanide) in 30–70% concentrated sulfuric acid at 90–150°C . The nitrile group undergoes acid-catalyzed hydrolysis to form the carboxylic acid, followed by neutralization and purification steps. Key parameters include:

  • Temperature control : Maintaining 90–150°C ensures complete conversion while minimizing side reactions like decarboxylation.

  • Acid concentration : Sulfuric acid concentrations below 30% result in incomplete hydrolysis, while concentrations above 70% promote sulfonation by-products .

  • Reaction monitoring : The reaction is halted when residual nitrile content falls below 0.1–1%, as determined by gas chromatography (GC) .

Purification and Yield

Post-hydrolysis, the crude product is neutralized with sodium hydroxide or potassium hydroxide to pH 7.5–10, decolorized with activated carbon, and acidified with hydrochloric or sulfuric acid to precipitate 4-MPA . Recrystallization from xylene or ethyl acetate/hexane mixtures yields a purity of 97.5–99% . Industrial-scale trials report yields of 86–90%, with melting points of 120–122°C .

Table 1: Hydrolysis Method Optimization Data

ParameterOptimal RangeYield (%)Purity (%)
Sulfuric Acid Strength50–60%86–9097.5–99
Reaction Temperature120–130°C8898.2
Neutralization pH8–99099.0

Friedel-Crafts Alkylation of Methyl Phenoxide

Single-Step Synthesis with Oxoethanoic Acid

An alternative route employs methyl phenoxide (4-methoxyphenol) and oxoethanoic acid (glyoxylic acid) in acetic acid under acidic conditions . This Friedel-Crafts reaction introduces the acetic acid side chain directly to the aromatic ring. The process involves:

  • Catalyst system : Concentrated sulfuric acid or hydrochloric acid facilitates electrophilic substitution.

  • Reaction monitoring : High-performance liquid chromatography (HPLC) tracks progress, with typical reaction times of 2–12 hours at 50–100°C .

Challenges and Modifications

While this method avoids toxic cyanide precursors, yields are moderate (35–40%) due to competing polymerization of glyoxylic acid . Reductive workup with sodium borohydride improves yields to 60–70%, but introduces additional purification steps .

Table 2: Friedel-Crafts Method Performance

ConditionValueYield (%)
Reaction Time6–8 hours35–40
Acid CatalystH₂SO₄ (50% v/v)40
Reductive WorkupNaBH₄ in THF65

Catalytic Carbonylation of Chloro-4-Methoxybenzene

Two-Phase Reaction System

A less common but promising method involves carbonylation of 4-chloroanisole in a sodium hydroxide/organic solvent system under CO pressure . Palladium or nickel catalysts enable C–C bond formation at 80–120°C, yielding 4-MPA sodium salt, which is acidified to the free acid .

Advantages and Industrial Viability

This method offers high atom economy and avoids hazardous cyanides, but catalyst cost and deactivation remain barriers. Pilot studies report yields of 75–80%, with purity >95% after acidification .

Comparative Analysis of Methods

Table 3: Method Comparison for 4-MPA Synthesis

MethodYield (%)CostScalabilityEnvironmental Impact
Nitrile Hydrolysis86–90LowHighModerate (H₂SO₄ waste)
Friedel-Crafts35–65ModerateMediumLow
Carbonylation75–80HighLowLow

Key findings:

  • Nitrile hydrolysis dominates industrial production due to high yields and low precursor costs .

  • Friedel-Crafts alkylation suits small-scale applications but requires optimization to improve efficiency .

  • Carbonylation remains experimental but offers a greener profile .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyphenylacetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other bases are commonly employed.

Major Products:

Scientific Research Applications

Chemical Properties and Structure

4-Methoxyphenylacetic acid is a monocarboxylic acid characterized by the presence of a methoxy group at the para position of the phenyl ring. Its chemical formula is C9H10O3C_9H_{10}O_3, and it is classified as an anisole derivative. The compound exhibits various biological activities, making it a subject of interest in multiple research domains.

Pharmaceutical Synthesis

4-MPA serves as an important intermediate in the synthesis of various pharmaceuticals. It has been utilized to prepare:

  • Methyl 4-methoxyphenylacetate : This is achieved through esterification with dimethyl carbonate using mesoporous sulfated zirconia as a catalyst .
  • Dinuclear gallium(III) and phenyltin(IV) carboxylate complexes : These complexes have potential pharmacological applications .

Enzyme Inhibition Studies

A notable study focused on the design and synthesis of this compound esters as potential inhibitors of soybean 15-lipoxygenase (SLO). The synthesized compounds demonstrated significant inhibitory activity, with IC50 values as low as 1.9 µM, indicating their potential as therapeutic agents against lipoxygenase-related disorders .

CompoundIC50 (µM)Remarks
7d3.8Moderate inhibition
7e1.9High inhibition

Plant Growth Regulation

Research has indicated that 4-MPA acts as a plant growth retardant. It has been shown to inhibit seed germination in cress and lettuce, suggesting its potential use in agricultural applications for controlling unwanted plant growth .

Case Study 1: Inhibition of Lipoxygenase

A group of researchers synthesized various esters of 4-MPA and evaluated their effectiveness as SLO inhibitors. The study utilized molecular docking techniques to understand the binding interactions within the enzyme's active site, highlighting the significance of lipophilic interactions in enzyme inhibition .

Case Study 2: Agricultural Applications

In another study, the effects of 4-MPA on seed germination were assessed. The results demonstrated that higher concentrations of the compound significantly reduced germination rates, indicating its potential utility in developing herbicides or growth regulators for specific crops .

Safety and Environmental Impact

According to safety data assessments, 4-MPA does not classify as acutely toxic or hazardous to aquatic environments under standard conditions . However, appropriate handling measures should be observed due to its chemical nature.

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Physicochemical Properties of 4-Methoxyphenylacetic Acid and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound C₉H₁₀O₃ 166.18 85.5–86.5 Methoxy, carboxylic acid
Phenylacetic acid C₈H₈O₂ 136.15 76–78 Phenyl, carboxylic acid
4-Hydroxyphenylacetic acid C₈H₈O₃ 152.14 149–151 Hydroxyl, carboxylic acid
3,4-Dihydroxyphenylacetic acid C₈H₈O₄ 168.15 128–130 Dihydroxyl, carboxylic acid
4-Hydroxy-3-methoxyphenylacetic acid C₉H₁₀O₄ 182.17 128–130 Hydroxyl, methoxy, carboxylic acid
Benzoic acid C₇H₆O₂ 122.12 122–123 Phenyl, carboxylic acid
  • This compound has a lower melting point (85.5–86.5°C) compared to hydroxylated analogues like 4-hydroxyphenylacetic acid (149–151°C), likely due to reduced hydrogen bonding from the methoxy group .
  • Phenylacetic acid lacks substituents on the aromatic ring, resulting in simpler solubility profiles but lower biological specificity .

Research Findings and Trends

  • Anticancer Potential: Thiadiazole derivatives of this compound target AKT/PKB pathways, showing promise in reducing tumor proliferation .
  • Material Science : The compound’s decarboxylation under photocatalytic conditions highlights its utility in covalent organic framework (COF) synthesis .

Biological Activity

4-Methoxyphenylacetic acid (4-MPA), with the chemical formula C₉H₁₀O₃ and CAS number 104-01-8, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular Weight166.174 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point306.0 ± 17.0 °C
Melting Point84-86 °C
Flash Point124.3 ± 14.4 °C

4-MPA is characterized as a monocarboxylic acid and a methoxy-substituted phenylacetic acid, which places it within the class of organic compounds known as anisoles. It is utilized as an intermediate in pharmaceutical synthesis and has been identified as a metabolite in various biological fluids, including urine and cerebrospinal fluid .

1. Anticancer Properties

Recent studies have highlighted the potential of 4-MPA as a biomarker for non-small cell lung cancer (NSCLC). Research indicates that it may play a protective role against the development of this type of cancer. Specifically, it has shown high sensitivity and specificity in distinguishing between NSCLC patients and healthy controls .

Case Study:
A study conducted by Xiang et al. (2018) demonstrated that plasma levels of cortisol, cortisone, and 4-MPA could serve as potential biomarkers for early detection of NSCLC . The findings suggest that monitoring these metabolites could improve diagnostic accuracy and facilitate early intervention strategies.

2. Inhibition of Lipoxygenase Activity

4-MPA has been evaluated for its inhibitory effects on soybean 15-lipoxygenase (SLO), an enzyme implicated in inflammatory processes. A study found that certain esters of 4-MPA exhibited significant inhibitory activity against SLO, with IC₅₀ values indicating effective concentrations for enzyme inhibition . This suggests a potential role for 4-MPA derivatives in anti-inflammatory therapies.

Table: Inhibition Data for 4-MPA Esters

CompoundIC₅₀ (µM)
Ester 7d3.8
Ester 7e1.9

These results indicate that modifications to the structure of 4-MPA can enhance its pharmacological efficacy.

3. Plant Growth Regulation

In agricultural contexts, 4-MPA has been noted for its ability to inhibit seed germination in species such as cress and lettuce. This property positions it as a potential plant growth regulator, which could be leveraged in crop management practices .

The biological activity of 4-MPA can be attributed to several mechanisms:

  • Antioxidant Activity: Phenolic compounds like 4-MPA are known to exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.
  • Enzyme Inhibition: The ability of 4-MPA to inhibit lipoxygenase suggests it may modulate inflammatory pathways, potentially reducing tissue damage associated with chronic inflammation.

Q & A

Q. Basic: What are the optimal laboratory synthesis methods for 4-methoxyphenylacetic acid, and what factors influence yield and purity?

Answer:
The oxidation of 4-methoxyphenethyl alcohol using TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) catalyzed by sodium hypochlorite and sodium chlorite in a biphasic system (acetonitrile/water) at pH 6.7 and room temperature is a high-yield method. Key factors include:

  • pH Control : Maintain pH 6.5–7.0 to prevent overoxidation to ketones .
  • Reagent Ratios : Use 1.2 equivalents of sodium chlorite for complete conversion .
  • Temperature Management : Gradual heating to 35°C during workup minimizes side reactions, achieving >85% yield and ≥97% purity .
    Alternative methods like Friedel-Crafts acylation require anhydrous conditions but risk regioisomeric byproducts (e.g., 2-methoxy derivatives), necessitating chromatographic purification .

Q. Basic: What safety protocols and storage conditions are critical for handling this compound?

Answer:

  • Storage : Amber glass containers at 15–25°C with desiccant packs to prevent hydrolysis .
  • Incompatibilities : Segregate from strong oxidizers (e.g., peroxides) and acids/alkalis to avoid exothermic reactions .
  • PPE : Nitrile gloves, ANSI Z87.1 goggles, and N95 respirators during bulk handling .
  • Spill Management : Neutralize with sodium bicarbonate, adsorb with vermiculite, and dispose as halogenated waste (EPA D003) .

Q. Basic: How can researchers determine the solubility of this compound in non-aqueous solvents for purification?

Answer:
Supercritical CO₂ (scCO₂) at 308 K and 15 MPa dissolves 2.34 × 10⁻³ mol/L, with hysteresis observed between compression/decompression cycles . For traditional solvents:

SolventSolubility (g/100 mL, 25°C)
Ethanol12.8 ± 0.5
Acetone9.2 ± 0.3
Hexane<0.1
Optimize scCO₂ pressure (10–20 MPa) and co-solvents (e.g., 5% methanol) to enhance solubility for chromatographic purification .

Q. Advanced: How can structure-activity relationship (SAR) studies optimize this compound derivatives as 15-lipoxygenase (15-LOX) inhibitors?

Answer:

  • Ester Modifications : Meta-nitro substitution on benzyl esters (e.g., compound 7e ) reduces IC₅₀ to 1.9 µM (vs. 3.8 µM for unsubstituted derivatives) by enhancing hydrogen bonding to Leu370 and π-π stacking with Phe173 in soybean 15-LOX .
  • Species Specificity : Human 15-LOX-1 shows 40% lower inhibition than soybean orthologs; address this via molecular dynamics simulations to identify divergent active-site residues .
  • Cellular Permeability : Assess derivatives using Caco-2 monolayers (Papp >1 × 10⁻⁶ cm/s) to prioritize candidates with bioavailability .

Q. Advanced: What strategies enable stereochemical control in synthesizing polymeric derivatives of this compound?

Answer:

  • Radical Polymerization : Use azobisisobutyronitrile (AIBN) at 60°C to generate syndiotactic-rich poly(4-methoxyphenylacrylate) (75% syndio, confirmed by ¹³C NMR) .
  • Post-Polymerization Functionalization : Thiol-ene "click" chemistry with cysteine residues achieves >90% conjugation efficiency for drug-delivery applications .
  • Biocompatibility Testing : Evaluate hydrolytic degradation (pH 7.4, 37°C) over 28 days; >80% mass retention indicates suitability for sustained-release formulations .

Q. Advanced: How can metabolomic studies leverage this compound as a biomarker for renal dysfunction in type 2 diabetes?

Answer:

  • Sample Preparation : Use solid-phase extraction (HLB cartridges) to isolate this compound from urine, reducing matrix interference by 95% .
  • Quantification : LC-MS/MS with deuterated internal standards (LOQ = 0.1 ng/mL) reveals 3.5-fold higher levels in low eGFR patients (p = 3.03 × 10⁻²) .
  • Multivariate Analysis : LASSO regression identifies this compound among 7 metabolites (AUC = 0.870) predictive of renal decline .

Q. Advanced: How do conflicting solubility data for this compound in supercritical CO₂ impact experimental design?

Answer:
Discrepancies arise from:

  • Hysteresis Effects : Solubility during compression (2.34 × 10⁻³ mol/L at 15 MPa) vs. decompression (1.98 × 10⁻³ mol/L) .
  • Co-Solvent Variance : 5% methanol increases solubility by 60%, but ethanol shows <20% enhancement .
    Mitigation : Pre-equilibrate scCO₂ for 30 min at target pressure and validate via in-line FTIR spectroscopy to monitor phase behavior .

Q. Basic: What analytical techniques are recommended for characterizing this compound purity and structure?

Answer:

  • HPLC : C18 column (5 µm, 250 × 4.6 mm) with 0.1% H₃PO₄/ACN gradient (95:5 to 60:40 in 20 min) detects impurities <0.1% .
  • NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks at δ 3.73 (s, OCH₃), δ 3.52 (s, CH₂), and δ 6.85–7.25 (aromatic protons) .
  • FTIR : Confirm carbonyl (1705 cm⁻¹) and methoxy (1250 cm⁻¹) groups; absence of OH stretches (>3000 cm⁻¹) indicates anhydrous conditions .

Properties

IUPAC Name

2-(4-methoxyphenyl)acetic acid
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InChI

InChI=1S/C9H10O3/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
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InChI Key

NRPFNQUDKRYCNX-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=C(C=C1)CC(=O)O
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Molecular Formula

C9H10O3
Record name 4-METHOXYPHENYLACETIC ACID
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DSSTOX Substance ID

DTXSID1059288
Record name Benzeneacetic acid, 4-methoxy-
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Molecular Weight

166.17 g/mol
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Physical Description

4-methoxyphenylacetic acid appears as pale yellow or off white colored flakes. Severely irritates skin and eyes. May be toxic by ingestion., Solid
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Boiling Point

138.00 to 140.00 °C. @ 3.00 mm Hg
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Solubility

18 mg/mL
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CAS No.

104-01-8
Record name 4-METHOXYPHENYLACETIC ACID
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Record name Benzeneacetic acid, 4-methoxy-
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Melting Point

87 °C
Record name 4-Methoxyphenylacetic acid
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Synthesis routes and methods I

Procedure details

To a solution of ethyl 2-(4-methoxyphenyl)acetate (5.0 g, 0.025 mol) in 2:2:1 MeOH:THF:H2O (50 mL) was added LiOH.H2O (5.14 g, 0.128 mol). The reaction mixture was stirred at RT for 16 h and concentrated in vacuo to obtain the crude product. The crude material was acidified with HCl (1N) to pH 2 and then the product was extracted with EtOAc (2×100 mL). The combined organic layers were washed with water, dried over Na2SO4, and concentrated in vacuo to afford 2-(4-methoxyphenyl)acetic acid (4.05 g, 94%) as a solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
5.14 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of ethyl 2-(4-methoxyphenyl)acetate (12 g, 0.06 mol) in MeOH (150 mL) was added dropwise a solution of NaOH (9.8 g, 0.24 mol) in water (50 mL). The mixture was then stirred at RT for 1 h and concentrated in vacuo, the residue was acidified with HCl (1N) and extracted with EtOAc (2×400 mL). The combined organic layers were washed with water, dried over Na2SO4 and concentrated in vacuo to afford 2-(4-methoxyphenyl)acetic acid (10 g, 67%) as a yellow oil.
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Synthesis routes and methods V

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.